molecular formula C6H4BrF3S B572131 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene CAS No. 1249101-79-8

2-(1-Bromo-2,2,2-trifluoroethyl)thiophene

Cat. No. B572131
M. Wt: 245.057
InChI Key: YWMFCECTXQCCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1-Bromo-2,2,2-trifluoroethyl)thiophene” is a chemical compound with the CAS Number: 1249101-79-8 . It has a molecular weight of 245.06 and its IUPAC name is 2-(1-bromo-2,2,2-trifluoroethyl)thiophene .


Molecular Structure Analysis

The InChI code for “2-(1-Bromo-2,2,2-trifluoroethyl)thiophene” is 1S/C6H4BrF3S/c7-5(6(8,9)10)4-2-1-3-11-4/h1-3,5H . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

“2-(1-Bromo-2,2,2-trifluoroethyl)thiophene” is a clear liquid . It should be stored in a freezer .

Scientific Research Applications

Synthesis of Heterocycles

The compound 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene serves as a precursor in the synthesis of various biologically potent heterocycles. Its reactivity, particularly in electrophilic reactions with thiophene, allows for the construction of structurally diverse sulfides. These sulfides are instrumental in creating compounds with potential biological activities (Pustovit et al., 2010).

Reactivity Studies

Studies on the reactivity of trifluoroalkyl carbocations derived from halogeno thiophene series in Brønsted superacids have been conducted. These studies provide insights into the reaction mechanisms and the formation of novel fluoro-organic compounds within the thiophene family. Such investigations are crucial for understanding the chemical behavior of 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene derivatives and their potential applications in synthesizing new organic materials (Khoroshilova & Vasilyev, 2020).

Photochromic Properties

Research into the photochromic properties of unsymmetrical alkylthio-substituted 1,2-bis(dithienyl)perfluorocyclopentenes, which can be synthesized using compounds related to 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene, has shown that these compounds exhibit unique light-responsive behaviors. This property is of significant interest for developing new materials for optical storage and switching applications (Krayushkin et al., 2005).

Enhancing Solid-State Emission

The modification of poly(thiophene)s, such as poly(3-hexylthiophene) (P3HT), through postfunctionalization with various substituents including those similar to 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene, has been shown to significantly influence their optical and photophysical properties. This research is pivotal for the development of advanced materials with tailored properties for optoelectronic devices (Li, Vamvounis, & Holdcroft, 2002).

Construction of Trifluoromethyl Substituted Heterocycles

A novel approach for synthesizing 2-cyano-3-trifluoromethylthiophenes fused with cyclobutene rings has been developed using 1-bromo-2-trifluoroacetylcyclobutenes. This method highlights the utility of 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene derivatives in constructing complex heterocyclic structures with potential applications in pharmaceuticals and agrochemicals (Koldobskii et al., 2010).

Safety And Hazards

The safety information for “2-(1-Bromo-2,2,2-trifluoroethyl)thiophene” can be found in its Material Safety Data Sheet (MSDS) . It’s important to handle this chemical compound with care, using appropriate personal protective equipment, and to avoid ingestion and inhalation .

properties

IUPAC Name

2-(1-bromo-2,2,2-trifluoroethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3S/c7-5(6(8,9)10)4-2-1-3-11-4/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMFCECTXQCCPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Bromo-2,2,2-trifluoroethyl)thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.